2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one
Description
2-((2-(3,4-Dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one (CAS: 1040650-54-1) is a thieno[3,2-d]pyrimidin-4(3H)-one derivative characterized by a 3,4-dihydroquinoline moiety at the 2-position and a 4-methoxyphenyl group at the 3-position. Its molecular formula is C₂₆H₂₅N₃O₂S₂, with a molecular weight of 475.6 g/mol and a purity ≥95% . The compound’s structural complexity arises from the fusion of a thiophene ring with a pyrimidinone core, coupled with sulfur-linked side chains and aromatic substituents.
Properties
IUPAC Name |
2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-3-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3S2/c1-30-18-10-8-17(9-11-18)27-23(29)22-19(12-14-31-22)25-24(27)32-15-21(28)26-13-4-6-16-5-2-3-7-20(16)26/h2-3,5,7-12,14H,4,6,13,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNHMBMLBNZRPGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)N4CCCC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: : This compound is typically synthesized through a multi-step organic synthesis process. It begins with the formation of thieno[3,2-d]pyrimidine as the core structure, followed by the attachment of the 4-methoxyphenyl group. The key step involves the formation of the 3,4-dihydroquinolin-1(2H)-yl moiety, which is then linked via a thioether bond.
Industrial Production Methods: : While specific industrial production methods for this compound are not well-documented, the synthesis likely involves batch reactions in controlled environments to ensure purity and yield. Key reagents might include thiol-containing intermediates and protecting groups to facilitate selective reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: : Reduction reactions might target the quinoline or thieno[3,2-d]pyrimidine rings.
Substitution: : The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or meta-chloroperbenzoic acid.
Reduction: : Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: : Conditions might include Friedel-Crafts reactions for electrophilic substitution or metal-catalyzed cross-couplings for nucleophilic substitution.
Major Products: : These reactions yield diverse derivatives, including sulfoxides, sulfones, and various substituted aromatic compounds, each with unique properties.
Scientific Research Applications
Neuropharmacology
Research indicates that compounds similar to 2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one may act as positive allosteric modulators of dopamine receptors. Such modulation is significant for the treatment of neurodegenerative diseases like Parkinson's disease and schizophrenia. These compounds can potentially enhance dopaminergic signaling without the side effects associated with traditional dopamine agonists .
Anticancer Activity
Studies have shown that thieno[3,2-d]pyrimidine derivatives exhibit cytotoxic effects against various cancer cell lines. The compound under discussion has been investigated for its ability to inhibit tumor growth and induce apoptosis in cancer cells, making it a candidate for further development in oncology .
Anti-inflammatory Properties
The thieno[3,2-d]pyrimidine scaffold has been linked to anti-inflammatory effects. Compounds with this structure can modulate inflammatory pathways, suggesting potential applications in treating chronic inflammatory conditions such as rheumatoid arthritis or inflammatory bowel disease .
Case Studies and Research Findings
Several studies have documented the efficacy and safety profiles of compounds related to this compound:
Mechanism of Action
The compound interacts with specific molecular targets, potentially inhibiting or modulating the function of enzymes or receptors. This interaction often involves the formation of hydrogen bonds or hydrophobic interactions between the compound and the target's active site, influencing biological pathways.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Solubility: The target compound’s dihydroquinoline group may reduce aqueous solubility compared to morpholine-containing analogs (e.g., ).
Bioactivity Trends : Derivatives with 4-methoxyphenyl groups (e.g., 10h ) show kinase inhibition, suggesting the target compound may share similar mechanisms.
Example Protocol from Analogs:
- Step 1: Formation of a thieno-pyrimidinone core via cyclization of α,β-unsaturated ketones with thioureas .
- Step 2 : Alkylation or arylation at the 2- and 3-positions using alkyl halides or benzylamines under reflux conditions .
Biological Activity
The compound 2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a novel thienopyrimidine derivative that has garnered attention for its potential biological activities, particularly in the context of cancer therapy. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from various research studies to provide a comprehensive overview.
Synthesis
The synthesis of thienopyrimidine derivatives typically involves multi-step reactions. For this specific compound, the synthetic pathway includes the formation of the thieno[3,2-d]pyrimidinone core through a series of reactions involving thioketones and substituted quinolines. The final product is characterized by its unique structural features which are critical for its biological activity.
Biological Activity Overview
Research indicates that compounds containing the thieno[3,2-d]pyrimidine motif exhibit significant cytotoxicity against various cancer cell lines. The biological activities of This compound have been evaluated through in vitro assays against several human cancer cell lines, including:
- MCF-7 (breast cancer)
- A549 (lung cancer)
- PC-9 (lung cancer)
- PC-3 (prostate cancer)
Cytotoxicity Studies
In vitro studies have demonstrated that this compound exhibits potent anti-proliferative effects against these cancer cell lines. For instance, in a study evaluating various thienopyrimidine derivatives, it was found that certain analogs could inhibit cell growth significantly with IC50 values comparable to established chemotherapeutic agents .
The proposed mechanisms through which This compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in cancer cell proliferation and survival pathways.
- Induction of Apoptosis : Studies demonstrate that treatment with this compound leads to increased apoptosis in cancer cells as evidenced by Hoechst staining assays and the evaluation of apoptosis-related proteins .
- Cell Cycle Arrest : It has been observed that this compound can induce cell cycle arrest at specific phases, thereby preventing further cell division and growth.
Case Studies
Several case studies highlight the efficacy of thienopyrimidine derivatives in clinical settings:
-
Study on MCF-7 Cells : A detailed investigation revealed that the compound could reduce cell viability significantly compared to control groups.
"Compound showed a remarkable reduction in MCF-7 cell viability with an IC50 of 0.94 µM" .
-
A549 Lung Cancer Model : In another study focusing on lung cancer models, this compound demonstrated superior anti-cancer properties compared to traditional treatments.
"The efficacy against A549 cells was notable with minimal toxicity to normal cells" .
Q & A
Q. What are the optimized synthetic routes and critical reaction conditions for synthesizing this compound?
The compound is synthesized via multi-step reactions involving thieno[3,2-d]pyrimidine and quinoline precursors. Key steps include:
- Thioether bond formation : Reaction between a thiol-containing intermediate and a 2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl group under basic conditions (e.g., K₂CO₃ in DMF) .
- Solvent optimization : Polar aprotic solvents like DMF or DMSO are preferred to enhance reaction efficiency .
- Catalysts : Use of phase-transfer catalysts or mild bases to accelerate coupling reactions .
- Temperature control : Reactions often proceed at 60–80°C under reflux to balance yield and purity .
Q. Which spectroscopic and analytical techniques are essential for confirming structural integrity and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and stereochemistry .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- X-ray crystallography : Resolves 3D conformation and crystallographic packing, critical for structure-activity relationship (SAR) studies .
- HPLC-PDA : Ensures >95% purity by detecting trace impurities .
Advanced Research Questions
Q. How can computational modeling predict bioactivity and guide derivative design?
- Molecular docking : Simulates binding interactions with target proteins (e.g., kinases or receptors) using software like AutoDock Vina. This identifies critical residues for hydrogen bonding or hydrophobic interactions .
- DFT calculations : Evaluates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability of derivatives .
- MD simulations : Assesses conformational flexibility in biological environments, aiding in pharmacokinetic optimization .
Q. What strategies resolve contradictions in biological activity data across assay systems?
- Orthogonal assays : Validate hits using complementary methods (e.g., SPR for binding affinity vs. cellular viability assays) to rule out false positives .
- Assay condition standardization : Control variables like pH, serum concentration, and incubation time to minimize variability .
- Metabolite profiling : LC-MS identifies degradation products or active metabolites that may skew results .
Q. How does the thioether linkage influence pharmacological activity and chemical stability?
- Reactivity : The thioether group participates in redox reactions (e.g., oxidation to sulfoxides) under oxidative conditions, which can be mitigated by steric hindrance from adjacent substituents .
- Bioactivity : Thioether-linked compounds exhibit enhanced membrane permeability compared to ether or amine analogs, improving cellular uptake .
- Stability : Stability studies in simulated gastric fluid (pH 1.2) and plasma identify susceptibility to hydrolysis, guiding prodrug design .
Q. What methodologies enable efficient scale-up from milligram to gram quantities without compromising yield?
- Flow chemistry : Continuous synthesis reduces side reactions and improves heat management for exothermic steps .
- Catalyst recycling : Immobilized catalysts (e.g., polymer-supported Pd) reduce costs in cross-coupling reactions .
- Green solvents : Switch to cyclopentyl methyl ether (CPME) or ethyl acetate for safer large-scale reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
